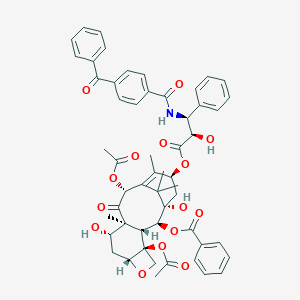
Benzoyltaxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyltaxol is a chemical compound that is derived from the Taxus brevifolia tree. It is a potent anticancer agent that has been extensively researched due to its ability to inhibit microtubule depolymerization, which is essential for cell division.
Mécanisme D'action
Benzoyltaxol inhibits microtubule depolymerization, which is essential for cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death. In addition, benzoyltaxol has been shown to induce apoptosis, which is a programmed cell death mechanism.
Effets Biochimiques Et Physiologiques
Benzoyltaxol has been shown to have a range of biochemical and physiological effects. It has been shown to induce the expression of p53, which is a tumor suppressor gene. In addition, benzoyltaxol has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels. This makes it a promising candidate for the treatment of solid tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoyltaxol has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied, making it a well-characterized compound. In addition, it has been shown to be effective against a wide range of cancer cell lines, making it a versatile compound. However, benzoyltaxol has several limitations for lab experiments. It is a challenging compound to synthesize, and the yield is typically low. In addition, it is a toxic compound that requires careful handling.
Orientations Futures
There are several future directions for research on benzoyltaxol. One direction is to investigate the potential of benzoyltaxol as a combination therapy with other anticancer agents. Another direction is to investigate the potential of benzoyltaxol as a treatment for multidrug-resistant cancer cells. In addition, there is a need for the development of more efficient synthesis methods for benzoyltaxol. Finally, there is a need for further research on the biochemical and physiological effects of benzoyltaxol to better understand its mechanism of action.
Conclusion
In conclusion, benzoyltaxol is a potent anticancer agent that has been extensively studied for its ability to inhibit microtubule depolymerization. It has several advantages for lab experiments, including its versatility and well-characterized nature. However, it also has several limitations, including its challenging synthesis method and toxicity. There are several future directions for research on benzoyltaxol, including investigating its potential as a combination therapy and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of benzoyltaxol involves the isolation of taxol from the Taxus brevifolia tree, followed by the addition of benzoyl chloride to taxol in the presence of a base catalyst. This reaction produces benzoyltaxol, which can be purified using chromatography techniques. The yield of benzoyltaxol is typically low, which makes it a challenging compound to synthesize.
Applications De Recherche Scientifique
Benzoyltaxol has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and ovarian cancer. In addition, benzoyltaxol has been shown to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
156481-34-4 |
|---|---|
Nom du produit |
Benzoyltaxol |
Formule moléculaire |
C54H55NO15 |
Poids moléculaire |
958 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-benzoylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C54H55NO15/c1-29-37(68-50(64)43(60)41(32-16-10-7-11-17-32)55-48(62)35-24-22-34(23-25-35)42(59)33-18-12-8-13-19-33)27-54(65)47(69-49(63)36-20-14-9-15-21-36)45-52(6,38(58)26-39-53(45,28-66-39)70-31(3)57)46(61)44(67-30(2)56)40(29)51(54,4)5/h7-25,37-39,41,43-45,47,58,60,65H,26-28H2,1-6H3,(H,55,62)/t37-,38-,39+,41-,43+,44+,45-,47-,52+,53-,54+/m0/s1 |
Clé InChI |
ULRXXOPTBNYPKA-VFTBNVCNSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonymes |
enzoyl-taxol benzoyltaxol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



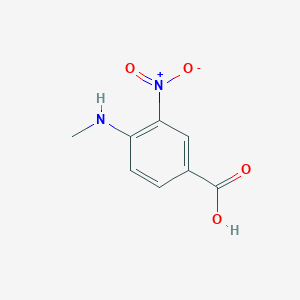

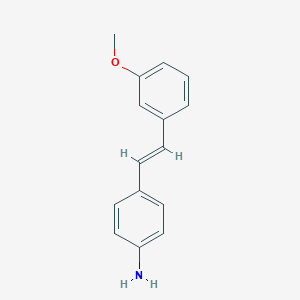
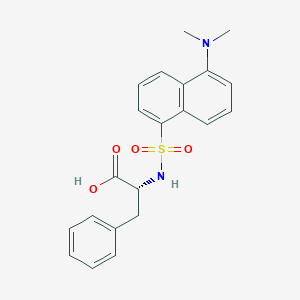
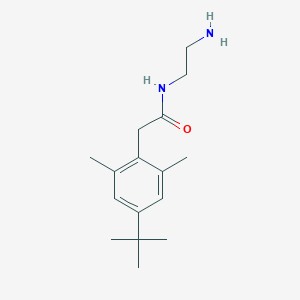
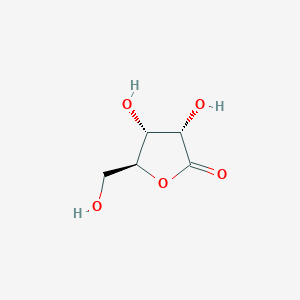
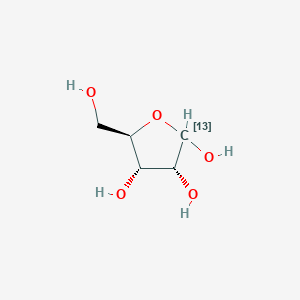


![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

